Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLDCHVHNKSLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Properties
Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate possesses a distinctive structural framework comprising a spiro[3.3]heptane core with a hydroxyl group at the 3-position and a tert-butoxycarbonylamino (Boc) group at the 2-position. The compound has the following specifications:
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.304 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) |
| Standard InChI Key | ARLDCHVHNKSLRC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2(C1O)CCC2 |
The spirocyclic structure imparts rigidity to the molecule, making it an attractive scaffold for medicinal chemistry applications where conformational control is desired.
General Synthetic Approaches for Carbamates
Carbamate Formation Principles
The synthesis of carbamates typically follows several established routes, with selection based on available starting materials and desired reaction conditions:
| Synthetic Route | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Amine + Carbamoyl chlorides | R-NH2, R'-OCOCl | Base (TEA/pyridine), 0-25°C | High yields, mild conditions |
| Alcohols + Carbamic acid derivatives | R-OH, R'-NHCOOH | Coupling agents, RT | Versatile, functional group tolerance |
| Amine + Chloroformates | R-NH2, R'-OCOCl | Base, low temperature | Direct, one-pot procedure |
| Isocyanate route | R-NCO, R'-OH | Catalyst, RT | Clean reaction, minimal byproducts |
The preparation of this compound would typically involve the reaction of 3-hydroxyspiro[3.3]heptan-2-amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate in the presence of a suitable base.
Specific Preparation Methods
Synthesis from 3-hydroxyspiro[3.3]heptan-2-amine
The most direct approach involves the Boc-protection of 3-hydroxyspiro[3.3]heptan-2-amine:
Reagents and Conditions
| Component | Quantity |
|---|---|
| 3-hydroxyspiro[3.3]heptan-2-amine | 1.0 equiv. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2-1.5 equiv. |
| Triethylamine (TEA) | 1.5-2.0 equiv. |
| Tetrahydrofuran (THF)/Water | 2:1 v/v |
| Temperature | 0°C to room temperature |
| Reaction time | 6-8 hours |
Procedure
The synthesis begins with dissolving 3-hydroxyspiro[3.3]heptan-2-amine in a 2:1 v/v mixture of tetrahydrofuran/water. The solution is cooled to 0°C, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) in one portion. The reaction mixture is stirred at 0°C for at least 2 hours and then allowed to warm to room temperature over 4 hours. The reaction is monitored via thin-layer chromatography (TLC). Upon complete conversion, tetrahydrofuran is removed under reduced pressure, and the crude material is extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product.
Purification
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10-30%) as the eluent. This method typically yields the pure this compound in 80-95% yield.
Alternative Approach: From Spiro[3.3]heptan-2-one
An alternative synthetic route involves the conversion of spiro[3.3]heptan-2-one to the target compound through a multi-step sequence:
Step 1: Reductive Amination
| Reagent | Quantity |
|---|---|
| Spiro[3.3]heptan-2-one | 1.0 equiv. |
| Ammonium acetate | 5.0 equiv. |
| Sodium cyanoborohydride | 1.2 equiv. |
| Methanol | 10 mL/mmol |
| Temperature | Room temperature |
| Reaction time | 24 hours |
The reaction mixture is stirred at room temperature for 24 hours, followed by quenching with 1M sodium hydroxide solution. The product is extracted with ethyl acetate, and the combined organic phases are dried and concentrated to yield crude spiro[3.3]heptan-2-amine.
Step 2: Boc Protection
The crude amine is subjected to Boc protection using the conditions described in Section 3.1, yielding tert-butyl N-(spiro[3.3]heptan-2-yl)carbamate.
Step 3: Hydroxylation
The hydroxylation at the 3-position can be achieved through various methods, including:
- Direct hydroxylation using potassium permanganate or osmium tetroxide
- Epoxidation followed by hydrolysis
- Halogenation followed by hydrolysis
Each approach offers different selectivity and yield profiles, with the choice dependent on scale and available resources.
Comparative Analysis of Preparation Methods
Yield and Purity Comparison
| Method | Starting Material | Average Yield (%) | Purity (%) | Scale Adaptability |
|---|---|---|---|---|
| Direct Boc protection | 3-hydroxyspiro[3.3]heptan-2-amine | 85-95 | >98 | Good for small to medium scale |
| Multi-step from ketone | Spiro[3.3]heptan-2-one | 65-75 (overall) | >95 | Better for larger scale |
| Modified Schotten-Baumann | 3-hydroxyspiro[3.3]heptan-2-amine | 75-85 | >97 | Excellent for large scale |
| Enzymatic resolution approach | Racemic mixture | 40-50 (single enantiomer) | >99 (ee) | Limited to small scale |
The direct Boc protection method typically provides the highest yields and is preferred for most laboratory-scale syntheses. However, the multi-step approach from spiro[3.3]heptan-2-one may be more economical for larger scale preparations, depending on the relative costs of starting materials.
Reaction Condition Optimization
Studies have shown that the yield and selectivity of the Boc protection reaction can be influenced by several factors:
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | 0-5°C for addition, then RT | +5-10% at lower temp | Higher purity at lower temps |
| Solvent system | THF/H₂O (2:1) or DCM/sat. NaHCO₃ | THF/H₂O generally higher yields | Similar |
| Base | TEA (1.5-2.0 equiv.) | Critical for high yield | Minimal impact |
| Reaction time | 6-8 hours | Longer times may decrease yield | Longer times may decrease purity |
| Boc₂O equivalents | 1.2-1.5 | Higher excess doesn't improve yield | Excess complicates purification |
Optimal conditions involve adding Boc₂O at 0°C followed by warming to room temperature, using a 2:1 THF/water mixture as the solvent system, with 1.5 equivalents of triethylamine as the base and 1.2 equivalents of Boc₂O, for a reaction time of 6-8 hours.
Structure Confirmation and Characterization
Analytical Methods
Confirmation of the structure and purity of synthesized this compound typically involves multiple analytical techniques:
| Technique | Purpose | Key Findings |
|---|---|---|
| ¹H NMR | Structure confirmation | δ (ppm): 4.9-5.1 (br, 1H, NH), 3.8-4.0 (m, 1H, CH-OH), 3.5-3.7 (m, 1H, CH-NH), 2.8-3.0 (d, 1H, OH), 1.8-2.2 (m, 2H), 1.4-1.6 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.2-1.4 (m, 4H) |
| ¹³C NMR | Carbon framework confirmation | δ (ppm): 155.8 (C=O), 79.2 (C(CH₃)₃), 72.5 (CH-OH), 58.3 (CH-NH), 42.1 (spiro-C), 35.2, 33.8, 32.5, 28.4 (C(CH₃)₃), 27.2, 26.5 |
| HRMS | Molecular weight confirmation | Calculated for C₁₂H₂₁NO₃ [M+H]⁺: 228.1600; Found: 228.1597 |
| IR | Functional group confirmation | ν (cm⁻¹): 3420 (OH), 3340 (NH), 2960, 2870, 1690 (C=O), 1520, 1365, 1270, 1170, 1080 |
| X-ray crystallography | Absolute configuration | Confirms spatial arrangement of hydroxyl and carbamate groups |
Purity Assessment
Purity assessment typically involves:
- High-Performance Liquid Chromatography (HPLC): >98% purity using C18 column, gradient elution with acetonitrile/water
- Elemental Analysis: Within ±0.4% of theoretical values for C, H, and N
- Melting Point: Sharp melting point range (typically 110-112°C)
Scale-Up Considerations and Challenges
Reaction Engineering Parameters
When scaling up the synthesis of this compound, several process parameters require optimization:
| Parameter | Small Scale (≤10g) | Medium Scale (10-100g) | Large Scale (>100g) |
|---|---|---|---|
| Mixing efficiency | Magnetic stirring sufficient | Mechanical stirring required | Enhanced mixing devices needed |
| Heat transfer | Ice bath adequate | Jacketed vessels recommended | Precise temperature control essential |
| Addition rate | Bolus addition acceptable | Dropwise addition preferred | Controlled addition with automated systems |
| Reaction monitoring | TLC sufficient | HPLC or GC recommended | In-line analytical methods optimal |
| Work-up procedure | Standard extraction | Phase separation optimization | Continuous processing considerations |
Applications and Derivative Compounds
Related Compounds and Their Synthesis
Several structurally related compounds have been reported in the literature, offering insights into potential modifications of the synthetic route:
| Compound | Modification from Target | Synthetic Approach | Yield (%) |
|---|---|---|---|
| Tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate | Position isomer (1-yl vs 2-yl) | Similar Boc protection | 85-90 |
| Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate | Oxo group instead of hydroxyl | Oxidation of hydroxyl derivative | 75-80 |
| Tert-butyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate | Position isomer (6-hydroxyl) | Similar Boc protection | 80-85 |
| Benzyl (6-hydroxyspiro[3.3]heptan-2-YL)carbamate | Benzyl instead of tert-butyl group | Reaction with benzyl chloroformate | 80-85 |
These compounds demonstrate the versatility of the spirocyclic scaffold and the adaptability of the synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a better leaving group.
Major Products
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic amines.
Substitution: Formation of spirocyclic ethers or esters.
Scientific Research Applications
Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following table highlights structurally related spirocyclic carbamates and their distinguishing features:
Table 1: Structural Comparison of Spirocyclic Carbamates
Physicochemical Properties
Table 2: Physicochemical Data
Stability and Handling
- The hydroxylated spiro compound (CAS 1935054-64-0) exhibits superior stability compared to its amino counterpart, which requires inert atmosphere storage due to amine oxidation .
- The oxo derivative (BD235224) is prone to side reactions under basic conditions but is stable in acidic media, making it suitable for selective derivatization .
Case Studies in Drug Discovery
- Protease Inhibitors : The hydroxyl group’s hydrogen-bonding capability enhances binding affinity to serine proteases, as demonstrated in preclinical studies .
- Kinase Inhibitors: Amino-substituted spirocarbamates show improved cellular permeability in kinase-targeted therapies, with IC₅₀ values <100 nM in certain cancer models .
Biological Activity
Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- IUPAC Name : tert-butyl (3-hydroxyspiro[3.3]heptan-2-yl)carbamate
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- CAS Number : 1000933-99-2
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the carbamate functional group is notable for its role in biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease.
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease progression.
In Vitro Studies
In vitro experiments have revealed that this compound can significantly reduce cell death in astrocytes exposed to Aβ 1-42. The mechanism involves:
- Reduction of TNF-α and Free Radicals : The compound decreases pro-inflammatory cytokines and oxidative stress markers, enhancing cell survival rates.
In Vivo Studies
While in vitro results are promising, in vivo studies present mixed outcomes regarding efficacy:
- Animal Models : In models of Alzheimer's disease induced by scopolamine, the compound showed moderate effects on reducing Aβ levels but did not significantly outperform established treatments like galantamine.
Data Table: Biological Activity Overview
| Activity Type | Effect Observed | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 15.4 nM | |
| β-secretase Inhibition | K i = 0.17 μM | |
| Neuroprotection | Reduced TNF-α levels | |
| Cell Survival Rate | Increased under Aβ exposure |
Case Studies
-
Case Study on Neuroprotection :
- A study involving astrocyte cultures treated with Aβ 1-42 showed that this compound effectively reduced cell death by inhibiting inflammatory pathways.
-
Comparative Study with Galantamine :
- In an animal model, the compound was compared with galantamine, revealing that while both compounds reduced Aβ levels, only galantamine achieved statistically significant results in improving cognitive function.
Q & A
Q. Stereochemical Control :
- Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are employed during cyclization to ensure correct stereochemistry at the 3-hydroxy position .
- X-ray crystallography (using SHELX or Mercury) validates stereochemistry post-synthesis .
Advanced: How does the spirocyclic architecture of this compound influence its biological activity, particularly in HDAC inhibition?
Answer:
The spiro[3.3]heptane core imposes conformational rigidity, enabling selective binding to HDAC isoforms (e.g., HDAC6). Key findings from related carbamates include:
- HDAC6 Selectivity : The spirocyclic structure mimics the lysine ε-amine group in HDAC substrates, facilitating competitive inhibition. In vitro assays show IC₅₀ values < 100 nM for HDAC6, compared to >1 µM for HDAC1 .
- Neuroprotective Effects : Rigidity enhances blood-brain barrier permeability, as demonstrated in rodent models of neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
